

# An In-depth Technical Guide to 4'-Butylacetophenone (CAS 37920-25-5)

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## Compound of Interest

Compound Name: *4'-Butylacetophenone*

Cat. No.: *B127687*

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## Introduction

**4'-Butylacetophenone**, with the CAS registry number 37920-25-5, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a butyl group attached to a phenyl ring which is in turn connected to an acetyl group, provides a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety and handling, and potential applications of **4'-Butylacetophenone**, with a focus on its relevance to the fields of chemical research and drug development.

## Chemical and Physical Properties

**4'-Butylacetophenone** is a substituted aromatic ketone. The presence of the butyl group and the acetyl group on the benzene ring influences its physical and chemical characteristics.

## General Properties

Property	Value	Source(s)
CAS Number	37920-25-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	176.25 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to yellowish liquid	<a href="#">[4]</a> <a href="#">[5]</a>
Synonyms	1-(4-Butylphenyl)ethanone, p-Butylacetophenone	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>

## Physical Properties

Property	Value	Source(s)
Boiling Point	101-102 °C at 1.5 mmHg	<a href="#">[7]</a>
270 °C (estimated)	<a href="#">[8]</a>	
Density	0.957 g/mL at 25 °C	<a href="#">[7]</a>
Refractive Index (n <sup>20</sup> /D)	1.5170-1.5220	<a href="#">[5]</a>
Solubility	Not miscible in water. Soluble in Chloroform and Ethyl Acetate (slightly).	<a href="#">[9]</a>
Vapor Pressure	0.00522 mmHg at 25°C	<a href="#">[10]</a>
Flash Point	>110 °C (>230 °F)	<a href="#">[10]</a>

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4'-Butylacetophenone**.

- Mass Spectrometry: The NIST WebBook provides the mass spectrum of p-n-Butylacetophenone, which can be used for its identification.

- Infrared (IR) Spectroscopy: An IR spectrum is also available on the NIST WebBook, showing characteristic absorption bands for the carbonyl group and the aromatic ring.[11] SpectraBase also provides access to ATR-IR spectra.[9][12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available high-resolution spectrum for 4'-n-butylacetophenone is not readily found, chemical suppliers like BLD Pharm indicate the availability of NMR data.[13] For the structurally similar 4'-tert-Butylacetophenone, <sup>1</sup>H and <sup>13</sup>C NMR spectra are more widely referenced and can provide an indication of the expected chemical shifts.[14]

## Synthesis of 4'-Butylacetophenone

The most common method for the synthesis of **4'-Butylacetophenone** is the Friedel-Crafts acylation of butylbenzene.[5][8]

## Reaction Principle and Mechanism

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. The reaction typically involves the use of an acylating agent, such as acetyl chloride, and a Lewis acid catalyst, like aluminum chloride ( $\text{AlCl}_3$ ). The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of butylbenzene.

## Experimental Protocol: Friedel-Crafts Acylation of Butylbenzene

This protocol is a representative example based on the general principles of Friedel-Crafts acylation and adapted from procedures for similar compounds.[15]

### Materials:

- Butylbenzene
- Acetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )

- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Water
- Ice
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask (three-necked)
- Addition funnel
- Reflux condenser
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

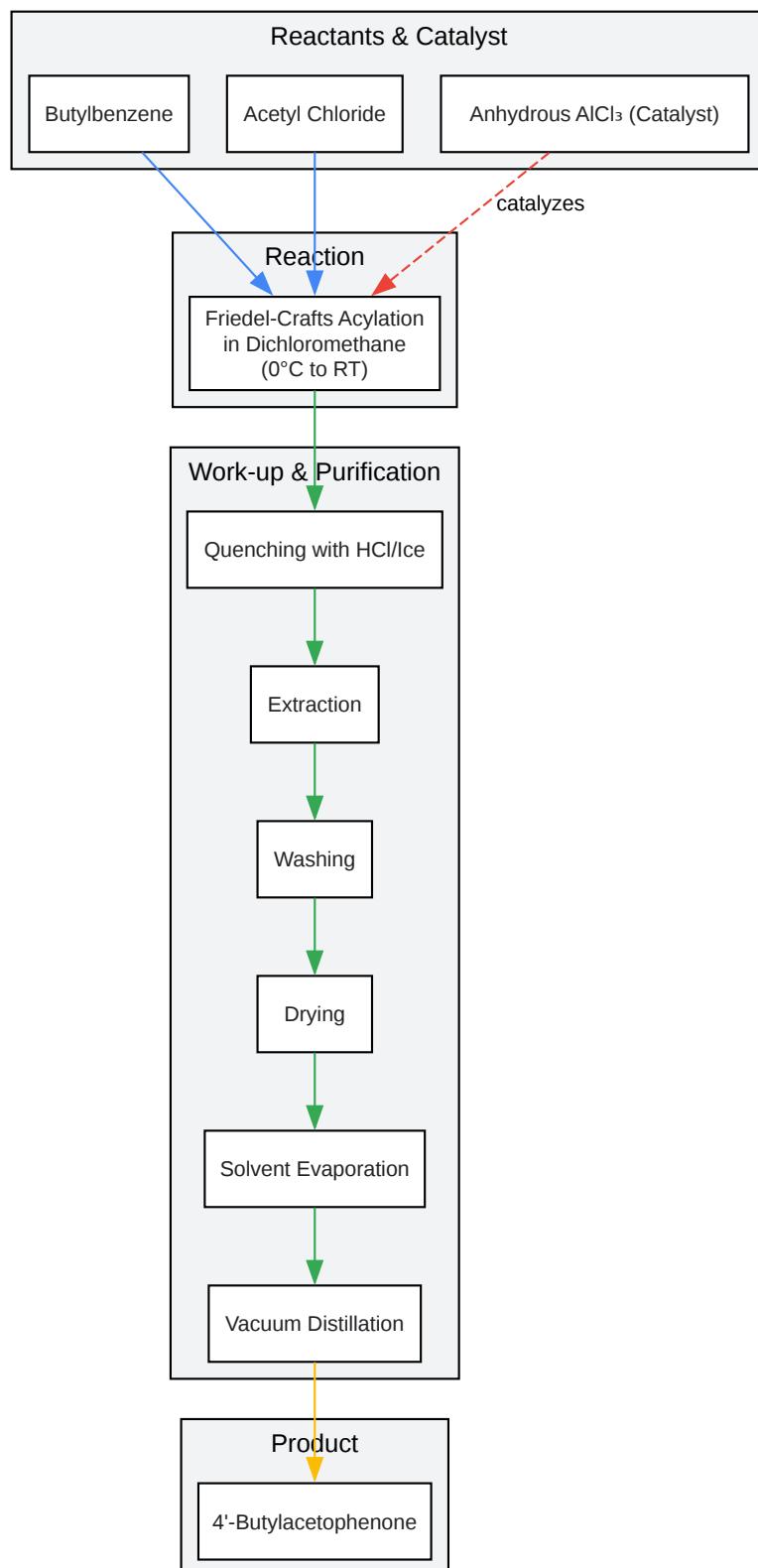
**Procedure:**

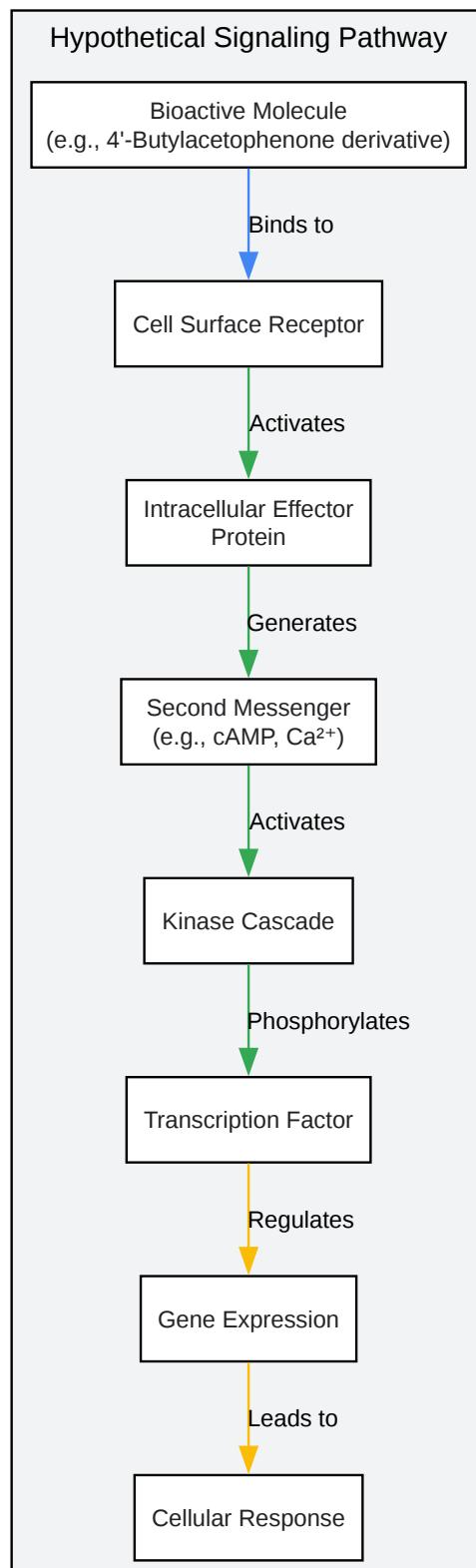
- **Reaction Setup:** In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a gas outlet to a trap.
- **Catalyst Suspension:** To the flask, add anhydrous dichloromethane and carefully add anhydrous aluminum chloride (1.1 equivalents) in portions while stirring. Cool the resulting suspension in an ice bath to 0-5 °C.
- **Addition of Reactants:** Dissolve butylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Separately, add acetyl chloride (1.05 equivalents) to the

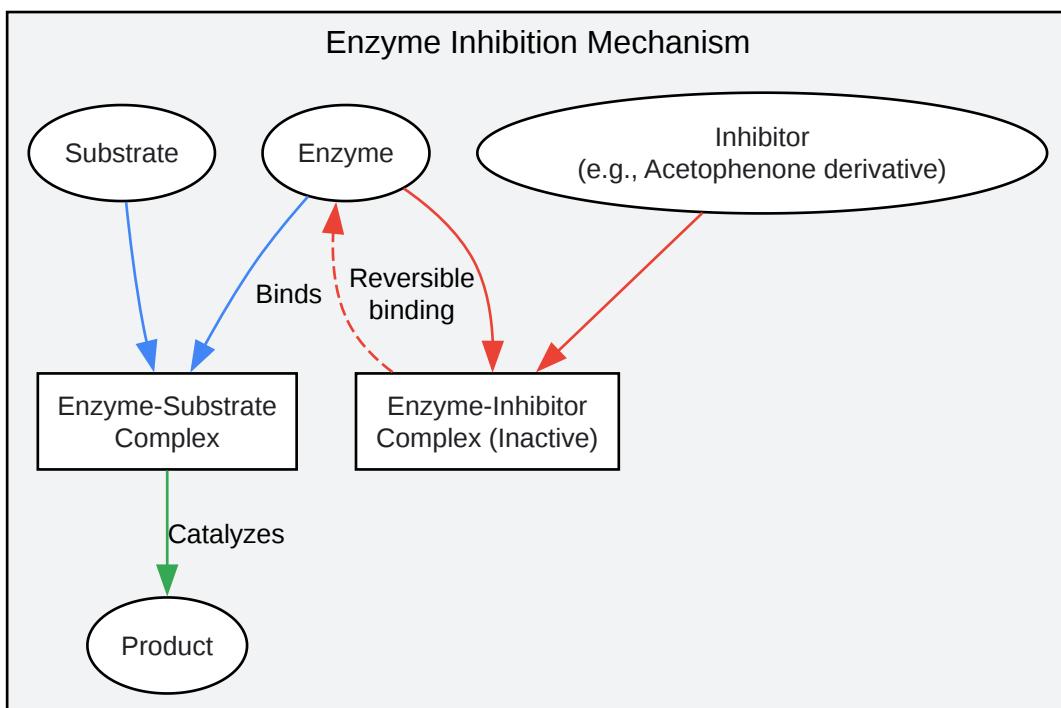
addition funnel.

- **Acylation:** Slowly add the acetyl chloride to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, add the butylbenzene solution dropwise over 1 hour, keeping the temperature below 10 °C.
- **Reaction Completion:** After the addition of butylbenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
- **Work-up:** Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts have dissolved.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield **4'-Butylacetophenone** as a colorless to pale yellow liquid.

## Visualization of Synthesis Workflow







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